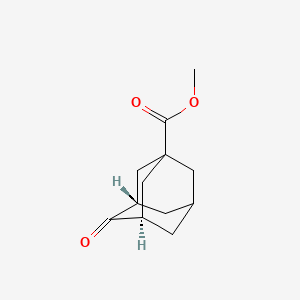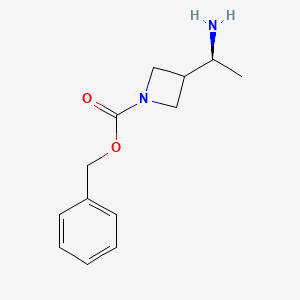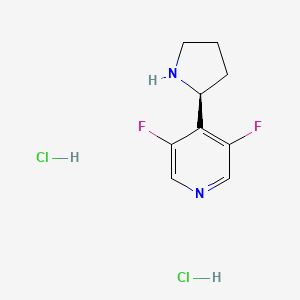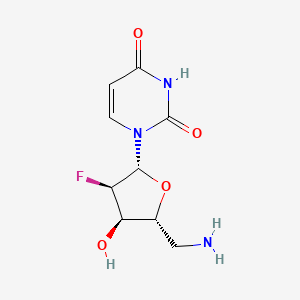
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure. This compound features a tetrahydrofuran ring substituted with an aminomethyl group, a fluorine atom, and a hydroxyl group, along with a pyrimidine-2,4-dione moiety. The presence of multiple chiral centers in the molecule makes it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.
Introduction of Functional Groups: The aminomethyl, fluorine, and hydroxyl groups are introduced through various substitution reactions. For example, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Pyrimidine-2,4-dione Moiety: This step involves the condensation of appropriate precursors to form the pyrimidine ring. Reagents such as urea or thiourea can be used in this step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: NaN3, KCN
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a ketone, while reduction of the carbonyl groups will yield alcohols.
科学的研究の応用
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its multiple functional groups and chiral centers.
Medicine: It has potential applications in drug discovery and development. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. The hydroxyl group can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets. The pyrimidine-2,4-dione moiety can interact with nucleic acids or proteins, influencing their function.
類似化合物との比較
Similar Compounds
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-chloro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of fluorine.
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-hydroxy-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and altering its binding affinity to biological targets.
特性
分子式 |
C9H12FN3O4 |
|---|---|
分子量 |
245.21 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-5-(aminomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3,11H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
UVSHJHMDPRLJOT-XVFCMESISA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)F |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)
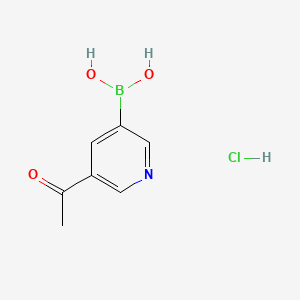
![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
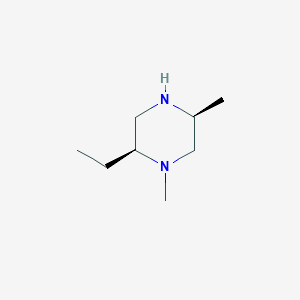
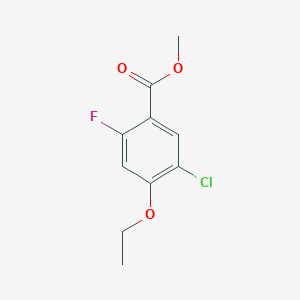
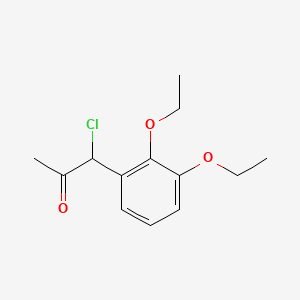
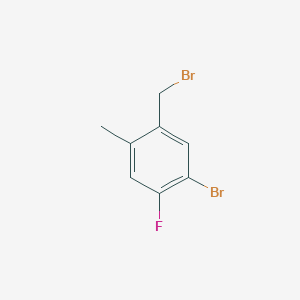
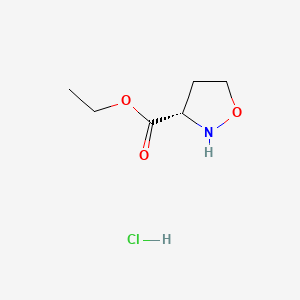
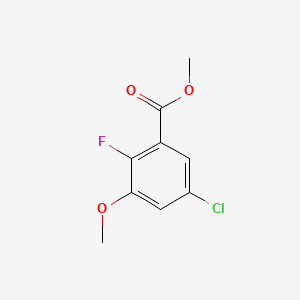
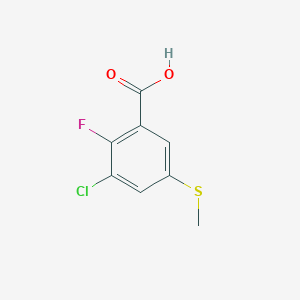
![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
